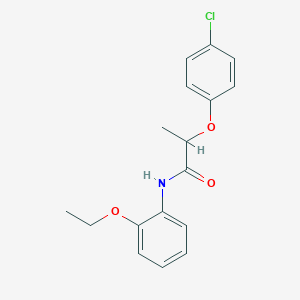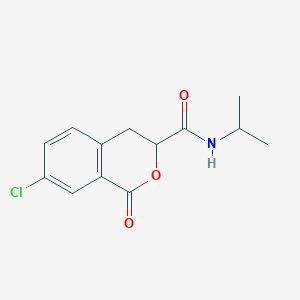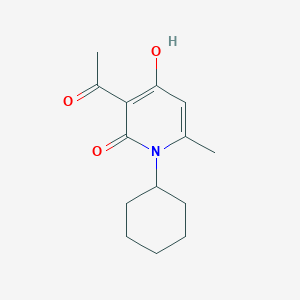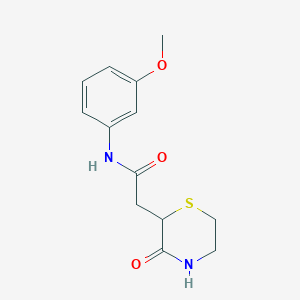
2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide, also known as etofenprox, is a synthetic insecticide that has gained popularity in recent years due to its effectiveness against a wide range of pests. It belongs to the pyrethroid class of insecticides and is widely used in agriculture, public health, and household applications.
Mecanismo De Acción
Etofenprox acts by disrupting the nervous system of insects. It binds to the sodium channels in the nerve cells, preventing the normal flow of sodium ions. This leads to a disruption in the normal functioning of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
Etofenprox has been shown to have a low toxicity to mammals, but it can still have some physiological effects. It has been found to cause skin irritation and allergic reactions in some individuals. Etofenprox can also affect the liver and kidney function in animals if ingested in large quantities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etofenprox has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for commercial production. It is also highly effective against a wide range of pests and has a low toxicity to mammals. However, 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide can be expensive to produce, and its effectiveness can be reduced by the development of resistance in some pests.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide. One area of research is the development of new formulations of this compound that can increase its effectiveness and reduce the development of resistance in pests. Another area of research is the study of the environmental effects of this compound, including its impact on non-target species and the ecosystem as a whole. Finally, there is a need for further research on the physiological effects of this compound on mammals, including its potential impact on human health.
Aplicaciones Científicas De Investigación
Etofenprox has been extensively studied for its insecticidal properties. It has been found to be highly effective against a wide range of pests, including mosquitoes, ticks, flies, and cockroaches. Etofenprox has also been shown to have a low toxicity to mammals, making it a safer alternative to other insecticides.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-21-16-7-5-4-6-15(16)19-17(20)12(2)22-14-10-8-13(18)9-11-14/h4-12H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHULEDOLKDKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4416389.png)
![N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4416398.png)
![ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetate](/img/structure/B4416399.png)
![N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B4416402.png)

![2-fluoro-N-{4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B4416416.png)
![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4416428.png)

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4416446.png)
![{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4416459.png)

![1-(2-methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine](/img/structure/B4416475.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4416484.png)